3-[(3-methoxyphenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione
3-[(3-methoxyphenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0484483
InChI:
InChI=1S/C14H13N5O3/c1-8-6-11(20)19-13(15-8)12(14(21)18-19)17-16-9-4-3-5-10(7-9)22-2/h3-7,15H,1-2H3,(H,18,21)
SMILES:
CC1=CC(=O)N2C(=C(C(=O)N2)N=NC3=CC(=CC=C3)OC)N1
Molecular Formula:
C14H13N5O3
Molecular Weight:
299.28g/mol
3-[(3-methoxyphenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione
CAS No.:
Cat. No.: VC0484483
Molecular Formula: C14H13N5O3
Molecular Weight: 299.28g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N5O3 |
|---|---|
| Molecular Weight | 299.28g/mol |
| IUPAC Name | 3-[(3-methoxyphenyl)diazenyl]-5-methyl-1,4-dihydropyrazolo[1,5-a]pyrimidine-2,7-dione |
| Standard InChI | InChI=1S/C14H13N5O3/c1-8-6-11(20)19-13(15-8)12(14(21)18-19)17-16-9-4-3-5-10(7-9)22-2/h3-7,15H,1-2H3,(H,18,21) |
| Standard InChI Key | ZZCNPODJTKJXFC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)N2C(=C(C(=O)N2)N=NC3=CC(=CC=C3)OC)N1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator